5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate
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Overview
Description
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate is a derivative of stigmastane, a type of steroid. This compound is characterized by the presence of hydroxy groups at positions 3, 5, and 6, and a benzoate group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate typically involves the hydroxylation of stigmastane at positions 3, 5, and 6, followed by the esterification of the hydroxyl group at position 3 with benzoic acid. The hydroxylation can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions. The esterification reaction is usually carried out in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve the extraction of stigmastane from natural sources, such as the roots of Breynia fruticosa, followed by chemical modification to introduce the desired functional groups. The process typically includes multiple purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, converting them into hydrogen atoms.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of stigmastane-3,5,6-trione.
Reduction: Formation of stigmastane.
Substitution: Formation of various stigmastane derivatives depending on the nucleophile used.
Scientific Research Applications
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role as a plant metabolite and its potential effects on plant physiology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 3, 5, and 6 allow the compound to form hydrogen bonds with various biological molecules, influencing their activity. The benzoate group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Stigmastane-3beta,5alpha,6beta-triol: Lacks the benzoate group, making it less lipophilic.
5alpha,6beta-Dihydroxysitosterol: Similar structure but different functional groups.
Sitostanetriol: Another derivative of stigmastane with different hydroxylation patterns
Uniqueness
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate is unique due to the presence of the benzoate group, which enhances its lipophilicity and potentially its biological activity. This modification can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable molecule for various scientific and industrial applications .
Properties
CAS No. |
59297-18-6 |
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Molecular Formula |
C36H56O4 |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C36H56O4/c1-7-25(23(2)3)14-13-24(4)29-15-16-30-28-21-32(37)36(39)22-27(40-33(38)26-11-9-8-10-12-26)17-20-35(36,6)31(28)18-19-34(29,30)5/h8-12,23-25,27-32,37,39H,7,13-22H2,1-6H3/t24-,25-,27+,28+,29-,30+,31+,32-,34-,35-,36+/m1/s1 |
InChI Key |
ICXVTVDXKXOCCK-VMTMXRMOSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)O)C)C(C)C |
Origin of Product |
United States |
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